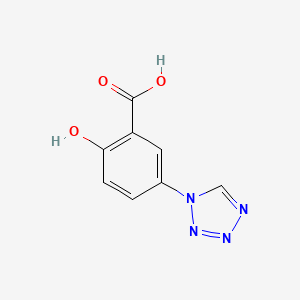

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

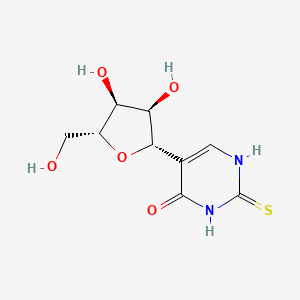

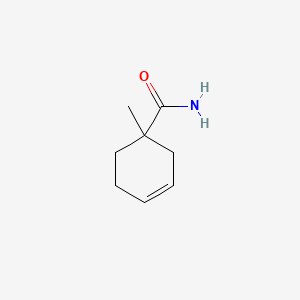

“2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 339310-80-4. It has a molecular weight of 206.16 and its IUPAC name is 2-hydroxy-5-(1H-tetraazol-1-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” is 1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique

Pharmaceutical Intermediates

Tetrazole derivatives, including compounds like 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, are important raw materials in the synthesis of various antibiotic drugs. They are widely used as pharmaceutical intermediates due to their excellent coordination properties, which can enhance the efficacy of antibiotics .

Energetic Materials Synthesis

Compounds containing tetrazole groups are known for their high nitrogen content, which contributes to excellent thermal stability and acceptable impact and friction sensitivities. These properties make them suitable precursors for nitrogen-rich energetic salts, which have applications in explosives and propellants .

Oligonucleotide Synthesis

Tetrazoles like 1H-tetrazole are commonly used as acidic activators in the oligonucleotide synthesis process. This suggests that derivatives such as 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid could potentially play a role in the synthesis of oligonucleotides for genetic research and therapeutic applications .

Medicinal Chemistry

The tetrazole moiety is significant in medicinal chemistry due to its bioisosterism with carboxylic acid groups. This allows tetrazole-containing compounds to mimic the biological activity of carboxylic acids, making them valuable in drug design for a variety of therapeutic areas .

Eco-Friendly Synthesis Approaches

Tetrazole derivatives can be synthesized using eco-friendly approaches, such as water as a solvent and moderate conditions. This makes them attractive for sustainable chemistry practices and could be applied to the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid as well .

Explosives and Propellants

The synthesis and characterization of energetic materials that contain tetrazole units have led to the development of new primary and secondary explosives. Derivatives like 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may contribute to this field by providing new options for explosive materials with specific properties .

Safety and Hazards

Orientations Futures

The future directions for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. It could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mécanisme D'action

Target of Action

It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound forms hydrogen bonds with amino acids in their active pockets , which could influence the function of these proteins.

Biochemical Pathways

The compound’s ability to form hydrogen bonds with amino acids suggests that it may influence protein function and potentially affect various biochemical pathways .

Result of Action

Some synthesized compounds that are similar have shown significant cytotoxic effects , suggesting that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also have cytotoxic properties.

Propriétés

IUPAC Name |

2-hydroxy-5-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDTZSHJQPPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389682 |

Source

|

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

CAS RN |

339310-80-4 |

Source

|

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)